![molecular formula C19H16F3NO4 B2856635 (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 2034494-49-8](/img/structure/B2856635.png)
(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the benzo[d][1,3]dioxol-5-yl group, and the attachment of the trifluoromethoxyphenyl group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the pyrrolidine ring could introduce some rigidity into the structure, while the benzo[d][1,3]dioxol-5-yl and trifluoromethoxyphenyl groups could participate in various intermolecular interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrrolidine ring could potentially be opened under acidic or basic conditions, while the benzo[d][1,3]dioxol-5-yl and trifluoromethoxyphenyl groups could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar trifluoromethoxy group could increase its solubility in polar solvents, while the aromatic benzo[d][1,3]dioxol-5-yl group could increase its stability .Scientific Research Applications
Synthesis and Crystal Structure
A significant application of compounds related to “(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone” is in the field of organic synthesis and crystallography. Huang et al. (2021) synthesized boric acid ester intermediates featuring benzene rings and conducted detailed crystal structure and conformational analysis using X-ray diffraction and density functional theory (DFT). Their research provides insights into the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).
Molecular Docking and Antimicrobial Activity
Another application area is the development of novel pharmaceutical compounds with antimicrobial properties. Studies on similar compounds have revealed their potential as antimicrobial agents. For instance, Sivakumar et al. (2021) investigated the molecular structure, spectroscopic properties, and antimicrobial activity of a related compound, highlighting its effectiveness as an antibacterial and antifungal agent through molecular docking simulation (Sivakumar et al., 2021).
Drug-likeness and In Vitro Microbial Investigation
Pandya et al. (2019) focused on the in silico prediction of drug-likeness and conducted in vitro microbial investigations on a series of dihydropyrrolone conjugates. Their research underscores the significance of these compounds in drug discovery, demonstrating their potential against bacterial and fungal strains, as well as their favorable drug-likeness properties (Pandya et al., 2019).
Corrosion Inhibition
The chemical properties of these compounds also find applications in materials science, such as corrosion inhibition. Ma et al. (2017) explored the use of triazole derivatives as corrosion inhibitors for mild steel in acidic media. Their findings indicate that the molecular structure of such compounds allows for effective adsorption on metal surfaces, offering protection against corrosion (Ma et al., 2017).
Future Directions
properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c20-19(21,22)27-15-4-1-12(2-5-15)18(24)23-8-7-14(10-23)13-3-6-16-17(9-13)26-11-25-16/h1-6,9,14H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHJRQUWPXHMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


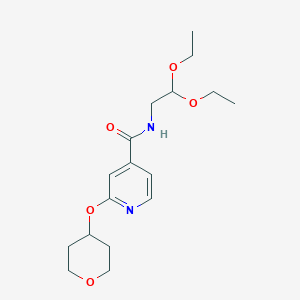
![1-(1,2-Dimethylindol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione](/img/structure/B2856557.png)
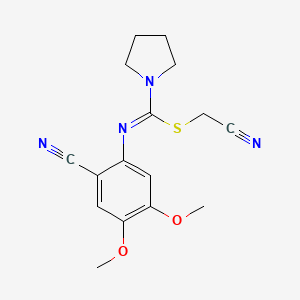
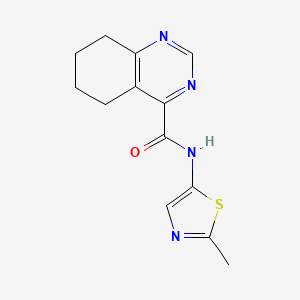
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2856561.png)
![N-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2856564.png)
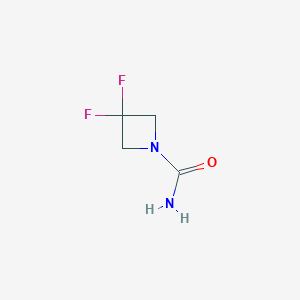
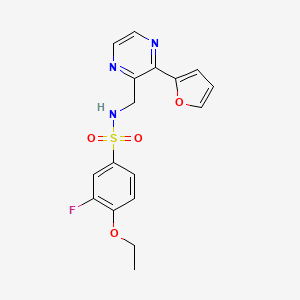
![7-(tert-butyl)-1-methyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2856569.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide](/img/structure/B2856570.png)

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2856572.png)
